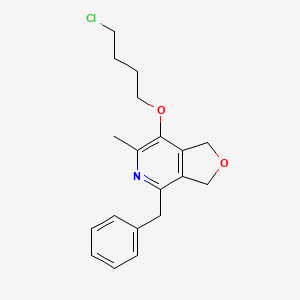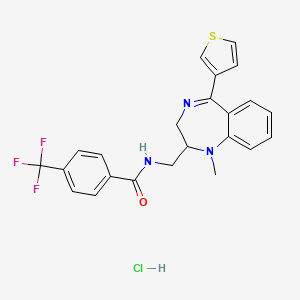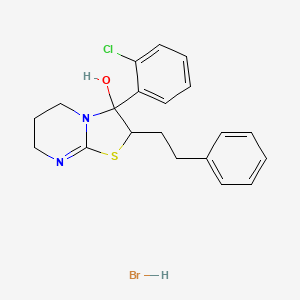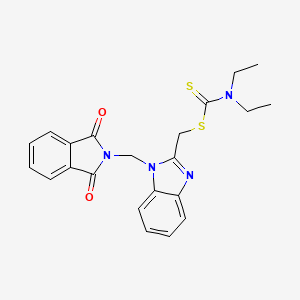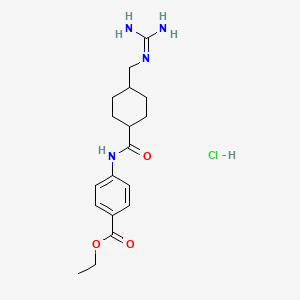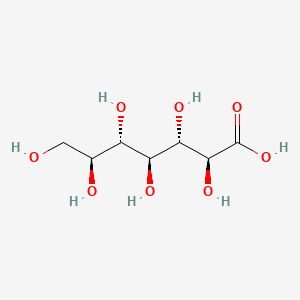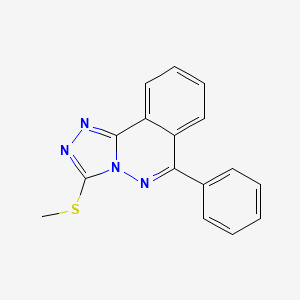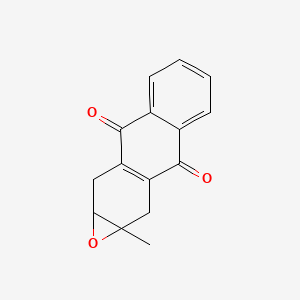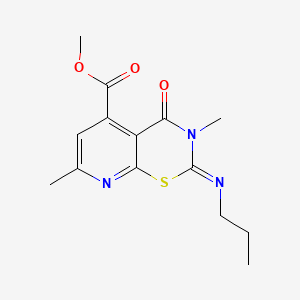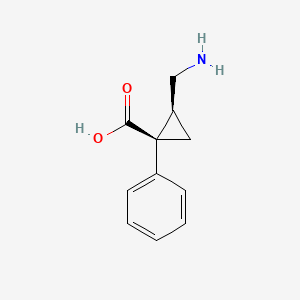
(1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid is a chiral compound with a cyclopropane ring substituted with an aminomethyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the aminomethyl and carboxylic acid groups One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of robust catalysts can be employed to optimize the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Nucleophilic substitution reactions can be employed to replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its chiral nature allows for the investigation of stereoselective processes in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility in chemical transformations makes it a valuable asset in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound is structurally similar but lacks the carboxylic acid group.
(2S)-2-[3-(aminomethyl)phenyl]-3-{(S)-hydroxy[(1R)-2-methyl-1-{[(2-phenylethyl)sulfonyl]amino}propyl]phosphoryl}propanoic acid: Another related compound with additional functional groups.
Uniqueness
(1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers. This uniqueness allows it to participate in a wide range of chemical reactions and to interact with biological targets in a stereoselective manner, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
69160-57-2 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
(1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11+/m1/s1 |
Clave InChI |
RKFHJXBVMPGLRG-KOLCDFICSA-N |
SMILES isomérico |
C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)CN |
SMILES canónico |
C1C(C1(C2=CC=CC=C2)C(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


